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molecular formula C10H8F3NO B177307 5-methoxy-6-(trifluoromethyl)-1H-indole CAS No. 178896-78-1

5-methoxy-6-(trifluoromethyl)-1H-indole

Cat. No. B177307
M. Wt: 215.17 g/mol
InChI Key: KNMAZUXTEPXPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313145B1

Procedure details

(5-Methoxy-2-nitro4-trifluoromethylphenyl)acetonitrile (D7) (85 g, 0.327 mol) in ethanol/water (9:1, 1.6 l) and glacial acetic acid (16 ml) was hydrogenated over 10% palladium on carbon (50 g) at 50 psi for 0.5 h at room temperature. The reaction mixture was filtered and evaporated in vacuo. The residue was partitioned between aqueous K2CO3 (1 l) and dichloromethane (2×1 l) and the combined organic extract was dried (Na2SO4) and evaporated to afford the title indole (67.63 g, 96%) as a grey solid.
Quantity
85 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:15]([F:18])([F:17])[F:16])=[CH:5][C:6]([N+:12]([O-])=O)=[C:7]([CH2:9][C:10]#N)[CH:8]=1>C(O)C.O.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][C:4]=1[C:15]([F:18])([F:17])[F:16])[NH:12][CH:10]=[CH:9]2 |f:1.2|

Inputs

Step One
Name
Quantity
85 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
Name
ethanol water
Quantity
1.6 L
Type
solvent
Smiles
C(C)O.O
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous K2CO3 (1 l) and dichloromethane (2×1 l)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CNC2=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 67.63 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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